(2-Bromo-4-chlorophenyl)hydrazine
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Overview
Description
(2-Bromo-4-chlorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)hydrazine typically involves the reaction of 2-bromo-4-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a variety of substituted phenylhydrazines.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: The parent compound without the bromine and chlorine substitutions.
2-Bromophenylhydrazine: A derivative with only the bromine substitution.
4-Chlorophenylhydrazine: A derivative with only the chlorine substitution.
Uniqueness
(2-Bromo-4-chlorophenyl)hydrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The dual substitution can enhance its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
(2-Bromo-4-chlorophenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H5BrClN2. The presence of bromine and chlorine substituents on the phenyl ring enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially enhanced properties .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit their activity, which is particularly relevant in antimicrobial and anticancer contexts. The compound's mechanism involves disrupting essential biological processes in target cells, leading to cell death or growth inhibition .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound and its derivatives against various pathogenic bacteria. For instance, a study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) . The results are summarized in the table below:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Bacillus subtilis | Inhibitory |
Klebsiella pneumoniae | Inhibitory |
Pseudomonas aeruginosa | Inhibitory |
Anticancer Activity
This compound has also been investigated for its anticancer properties. A notable study reported that modifications to similar hydrazine derivatives resulted in compounds that effectively inhibited cancer cell growth in vitro. For example, compounds derived from this compound showed promising results against small-cell lung cancer cell lines with IC50 values ranging from 1 to 2 nM .
The following table summarizes the anticancer activity findings:
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound 32 | H146 | 1-2 |
Compound 6 | H146, H1417 | 21-22 |
Case Studies
- Anticancer Mechanisms : A study focused on a series of hydrazine derivatives similar to this compound revealed that these compounds could induce apoptosis in cancer cells through various pathways, including Bcl-2/Bcl-xL inhibition .
- Molecular Docking Studies : Docking studies have shown that this compound and its derivatives can effectively bind to specific targets involved in cancer progression, further supporting their potential as therapeutic agents .
- Toxicity Assessments : Toxicity studies on normal human cell lines indicated that at lower concentrations, this compound complexes did not adversely affect cell viability, suggesting a favorable therapeutic window for further development .
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMHGYZZACDGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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